REACTION_SMILES
|
[C:17](=[O:18])([O-:19])[O-:20].[CH3:23][OH:24].[CH:1](=[O:2])[N:3]1[CH2:4][CH2:5][n:6]2[n:7][cH:8][c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:10]21.[ClH:16].[K+:21].[K+:22]>>[NH:3]1[CH2:4][CH2:5][n:6]2[n:7][cH:8][c:9]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[c:10]21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
CCOC(=O)c1cnn2c1N(C=O)CC2
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cnn2c1N(C=O)CC2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cnn2c1NCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |